molecular formula C21H24N4O5S2 B278665 N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Número de catálogo B278665
Peso molecular: 476.6 g/mol
Clave InChI: VMLYTVZZROFHRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with potential applications in scientific research. This compound is also known as BPTES and is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic process in cancer cells. The inhibition of glutaminase by BPTES has shown promising results in cancer research, and this has led to increased interest in the compound.

Mecanismo De Acción

BPTES works by binding to the active site of glutaminase, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase leads to a decrease in the production of ATP and NADPH, which are important energy sources for cancer cells. This, in turn, leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutaminase, BPTES has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using BPTES in lab experiments is its specificity for glutaminase. This allows researchers to selectively target cancer cells without affecting healthy cells. Additionally, BPTES has been shown to be effective in a wide range of cancer cell lines, which makes it a promising candidate for further research.
However, there are also limitations to using BPTES in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has been shown to have limited bioavailability, which can limit its effectiveness in certain contexts.

Direcciones Futuras

There are several future directions for research on BPTES. One potential direction is the development of more effective formulations of the compound that address its solubility and bioavailability issues. Additionally, further research is needed to better understand the mechanisms of action of BPTES and its potential applications in other types of cancer. Finally, research is needed to explore the potential of combining BPTES with other cancer therapies to enhance their effectiveness.

Métodos De Síntesis

The synthesis of BPTES involves several steps, starting with the reaction of 3-aminopropylamine with 3-chloro-1,2-benzothiazole-1,1-dioxide. This reaction produces the intermediate N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]benzamide, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product, N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide.

Aplicaciones Científicas De Investigación

BPTES has potential applications in cancer research, as the inhibition of glutaminase has been shown to be effective in slowing down the growth of cancer cells. In particular, BPTES has shown promise in the treatment of triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat with conventional therapies.

Propiedades

Nombre del producto

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Fórmula molecular

C21H24N4O5S2

Peso molecular

476.6 g/mol

Nombre IUPAC

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-3-4-15-25)23-13-5-12-22-20-18-6-1-2-7-19(18)31(27,28)24-20/h1-2,6-11H,3-5,12-15H2,(H,22,24)(H,23,26)

Clave InChI

VMLYTVZZROFHRX-UHFFFAOYSA-N

SMILES isomérico

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

SMILES canónico

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.